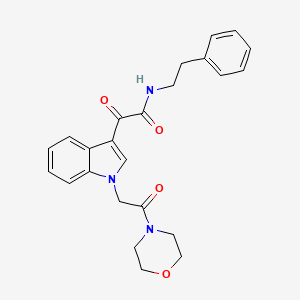
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a morpholino group, and a phenethylacetamide group. These groups could potentially engage in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the indole ring, the morpholino group, and the phenethylacetamide group would likely influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide and its derivatives have been identified as potent antifungal agents. Bardiot et al. (2015) discovered that certain 2-oxo-morpholin-3-yl-acetamide derivatives exhibit fungicidal properties against Candida and Aspergillus species. These derivatives demonstrated significant fungal load reduction in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Compounds containing the 2-morpholino structure have been shown to possess antimicrobial properties. Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with significant antimicrobial activity. Some of these compounds displayed less toxicity and potential for biological screening and applications (Gul et al., 2017).
Anti-inflammatory Activity
Morpholine derivatives have also shown promise in anti-inflammatory applications. Helal et al. (2015) synthesized a series of thiophene derivatives with morpholine rings, showing moderate to good anti-inflammatory activity in animal models. Specifically, a compound with an additional morpholine ring beside the thiophene ring demonstrated significant inhibition of carrageenan-induced paw edema, more than the standard indomethacin drug (Helal et al., 2015).
Central Nervous System Depressant Activity
In the realm of central nervous system (CNS) research, morpholino-N-acetyl indoles have been explored for depressant activity. Rawat and Shukla (2016) synthesized various heterocyclic derivatives of morpholino-N-acetyl indoles and found that some of these compounds exhibited more depressant activity than the reference standard, indicating potential applications in CNS disorders (Rawat & Shukla, 2016).
Organocatalytic Applications
Morpholine and its derivatives have been used in organocatalytic applications. Xiang et al. (2011) demonstrated the use of morpholine trifluoroacetic acid salt as an efficient catalyst in the oxidative dehydrogenative reaction for the direct C3 alkenylation of indoles, showcasing its versatility in synthetic chemistry applications (Xiang et al., 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .
Mode of Action
The compound is believed to inhibit the TLR4 pathway . .
Biochemical Pathways
The TLR4 pathway is the main biochemical pathway affected by this compound
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22(26-12-14-31-15-13-26)17-27-16-20(19-8-4-5-9-21(19)27)23(29)24(30)25-11-10-18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMMGJMEMPCZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
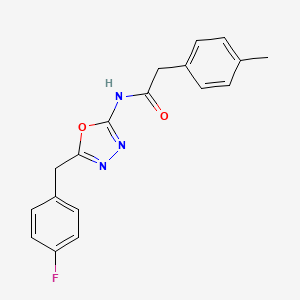

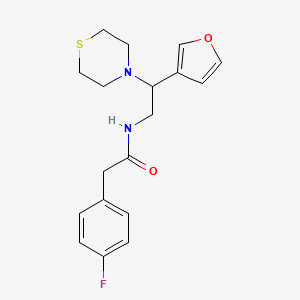
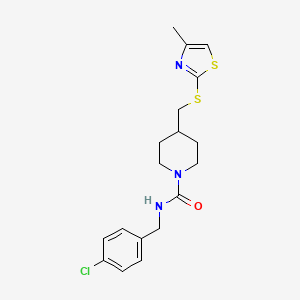
![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)
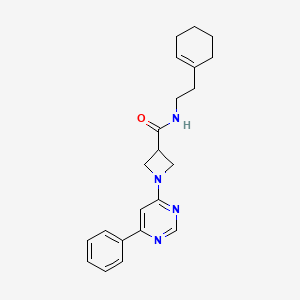
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)

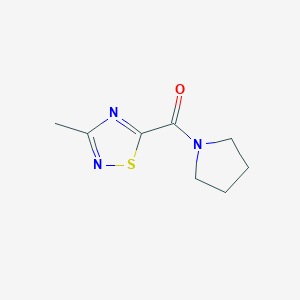
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline](/img/structure/B2843947.png)
